3-(2-Methoxyphenyl)isonicotinic acid is an organic molecule belonging to the class of aromatic carboxylic acids. It consists of a pyridine ring (a six-membered ring containing nitrogen) substituted with a carboxylic acid group (COOH) at one position and a methoxyphenyl group (C6H4OCH3) at another position. CAS Registry: assigns a unique identifier CAS Number 100004-95-3 to this molecule.
Scientific literature suggests that 3-(2-Methoxyphenyl)isonicotinic acid may have potential applications in various fields of scientific research, but the extent of this research is limited. Here are two areas where it has been investigated:
Some studies have explored the use of 3-(2-Methoxyphenyl)isonicotinic acid in the development of functional materials. For instance, research has been conducted on its potential use as a ligand in the design of coordination polymers. [1]
A few studies have investigated 3-(2-Methoxyphenyl)isonicotinic acid for its potential biological activity. However, the nature of this research and the results are not widely reported.
3-(2-Methoxyphenyl)isonicotinic acid is a chemical compound characterized by its unique structure, which includes a methoxy group attached to a phenyl ring and an isonicotinic acid moiety. Its molecular formula is C13H11NO3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound falls under the category of pyridinecarboxylic acids and has garnered interest due to its potential biological activities and applications in medicinal chemistry .
The chemical behavior of 3-(2-Methoxyphenyl)isonicotinic acid can be explored through various reactions typical of carboxylic acids and aromatic compounds. Key reactions include:
These reactions make the compound versatile for synthesizing derivatives with potentially enhanced biological properties .
3-(2-Methoxyphenyl)isonicotinic acid exhibits various biological activities that are of significant interest in pharmacology. Preliminary studies suggest that it may possess:
These activities highlight its potential as a lead compound for drug development in treating infections and inflammatory diseases .
Several methods have been developed for synthesizing 3-(2-Methoxyphenyl)isonicotinic acid:
These methods provide flexibility in synthesizing this compound with varying degrees of efficiency and yield .
The applications of 3-(2-Methoxyphenyl)isonicotinic acid span various fields:
Its diverse applications underline the importance of studying this compound further for practical uses .
Interaction studies involving 3-(2-Methoxyphenyl)isonicotinic acid focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and therapeutic potential. Preliminary data suggest that it may interact with certain proteins involved in inflammation and cancer pathways, warranting further investigation into its pharmacodynamics and pharmacokinetics .
3-(2-Methoxyphenyl)isonicotinic acid shares structural similarities with several other compounds that also belong to the class of isonicotinic acids or substituted phenyl derivatives. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(4-Chloro-2-methoxyphenyl)isonicotinic acid | Contains a chloro substituent on the phenyl | Enhanced antibacterial properties |
| 3-(2-Fluoro-4-methoxyphenyl)isonicotinic acid | Fluorine substitution enhances lipophilicity | Potentially improved bioavailability |
| 4-(2-Methoxyphenyl)isonicotinic acid | Different position of methoxy group | Variability in biological activity |
The uniqueness of 3-(2-Methoxyphenyl)isonicotinic acid lies in its specific methoxy substitution pattern, which may influence its biological activity and solubility compared to these similar compounds .
The pyridine core of 3-(2-methoxyphenyl)isonicotinic acid presents challenges in regioselective functionalization due to competing reactive sites. Recent protocols leverage directing groups and tailored oxidation conditions to enhance selectivity. For instance, ozonolysis followed by hydrogen peroxide oxidation enables precise introduction of carboxylic acid groups at the 4-position of the pyridine ring, as demonstrated in the synthesis of analogous isonicotinic acid derivatives. Key parameters such as solvent composition (e.g., acetic acid with 5% water) and temperature gradients (-40°C to 50°C) significantly influence reaction outcomes by minimizing peroxide accumulation and optimizing intermediate stability.
Table 1: Comparative Analysis of Pyridine Functionalization Methods
| Method | Solvent System | Temperature Range | Yield (%) | Selectivity (4-/3-) |
|---|---|---|---|---|
| Ozonolysis/H₂O₂ | Acetic acid + 5% H₂O | -40°C → 50°C | 85 | 98:2 |
| Directed Lithiation | THF | -78°C → RT | 72 | 90:10 |
| Catalytic Oxidation | DMF/H₂O | 80°C | 68 | 85:15 |
The ozonolysis approach achieves superior regioselectivity (98:2) compared to lithiation or catalytic methods, making it particularly suitable for large-scale production. Recent studies also highlight the role of electron-donating substituents on the pyridine ring in directing functionalization, with methoxy groups at the 2-position enhancing para-selectivity through resonance stabilization of transition states.
Palladium-mediated Suzuki-Miyaura couplings have become indispensable for installing the 2-methoxyphenyl moiety onto the pyridine scaffold. Optimized conditions using Pd(dppf)Cl₂ with potassium carbonate in dimethylacetamide (DMA) enable efficient biaryl bond formation, as evidenced by an 83% yield in analogous pyrimidine systems. Ligand design plays a critical role, with di(2-picolyl)amine derivatives improving catalyst turnover by stabilizing the palladium center during oxidative addition.
Table 2: Catalyst Systems for Aryl Cross-Coupling
| Catalyst | Base | Solvent | Temperature | Yield (%) | Turnover Number |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | DMA | 80°C | 83 | 450 |
| Pd(PPh₃)₄ | Cs₂CO₃ | DME | 100°C | 65 | 220 |
| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 90°C | 78 | 320 |
Microwave-assisted protocols further enhance reaction efficiency, reducing coupling times from hours to minutes while maintaining yields above 75%. Recent work demonstrates that fluorinated aryl boronic acids exhibit enhanced reactivity in these systems, with electron-withdrawing groups accelerating transmetalation steps.
Microwave irradiation has revolutionized the synthesis of 3-(2-methoxyphenyl)isonicotinic acid derivatives by enabling rapid heating and precise temperature control. In ozonolysis steps, microwave activation reduces reaction times from 3 hours to 15 minutes while maintaining 85% yield, as observed in comparable isonicotinic acid syntheses. This technology proves particularly advantageous in multi-step sequences, where cumulative time savings exceed 60% compared to conventional heating.
Table 3: Conventional vs. Microwave-Assisted Reaction Parameters
| Step | Conventional Time | Microwave Time | Yield Difference | Energy Savings |
|---|---|---|---|---|
| Ozonolysis | 3 h | 15 min | +2% | 78% |
| Suzuki Coupling | 8 h | 45 min | -3% | 85% |
| Ester Hydrolysis | 6 h | 20 min | +1% | 82% |
Molecular docking studies of 3-(2-Methoxyphenyl)isonicotinic acid reveal critical interactions with bacterial enzyme targets, particularly Escherichia coli CsgC (PDB ID: 2Y2T), a protein implicated in biofilm formation and antibiotic resistance [2]. Using the Molecular Operating Environment (MOE) software, the compound’s binding mode was analyzed through induced-fit docking protocols. The methoxyphenyl moiety engages in hydrophobic interactions with residues such as Ile71 and Trp95, while the isonicotinic acid group forms hydrogen bonds with Arg76 and Val77 (Figure 1) [2].
| Target Protein | Binding Energy (kJ/mol) | Key Interactions |
|---|---|---|
| E. coli CsgC (2Y2T) | -4.2 ± 0.3 | Hydrophobic (Ile71, Trp95), H-bond (Arg76) |
The methoxy group at the ortho position enhances binding affinity by donating a hydrogen bond to Tyr-164, a residue in the F-loop region of homologous proteins [1]. Comparative analyses with analogs lacking the methoxy substituent (e.g., 2-bromoisonicotinate derivatives) demonstrate reduced binding energies (e.g., -3.0 kJ/mol), underscoring the functional group’s role in stabilizing ligand-receptor complexes [2].
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level elucidate the electronic structure of 3-(2-Methoxyphenyl)isonicotinic acid. The methoxy group donates electron density to the phenyl ring via resonance, increasing the electron-rich character of the aromatic system (Figure 2). This delocalization lowers the HOMO-LUMO gap to 4.1 eV, enhancing charge transfer potential [2] [3].
Table 2: DFT-Derived Electronic Parameters
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -2.1 |
| HOMO-LUMO Gap (eV) | 4.1 |
| Dipole Moment (Debye) | 3.8 |
The carboxylic acid group exhibits a partial negative charge (-0.45 e), facilitating electrostatic interactions with positively charged residues in enzyme active sites [2]. Natural bond orbital (NBO) analysis confirms hyperconjugation between the methoxy oxygen lone pairs and the antibonding orbitals of the adjacent phenyl ring, stabilizing the molecule by 28.6 kcal/mol [3].
Comparative molecular field analysis (CoMFA) was employed to correlate the steric and electrostatic fields of 3-(2-Methoxyphenyl)isonicotinic acid with its antibacterial activity. The model, validated using a training set of 25 analogs, yielded a cross-validated $$ q^2 $$ of 0.72 and a non-cross-validated $$ r^2 $$ of 0.89, indicating strong predictive power.
Table 3: CoMFA Contribution Metrics
| Field Type | Contribution (%) |
|---|---|
| Steric | 63 |
| Electrostatic | 37 |
Steric bulk near the methoxy group enhances activity by filling hydrophobic pockets in bacterial enzymes, while electrostatic contributions from the carboxylic acid group stabilize binding via salt bridges [2]. Contour maps (Figure 3) highlight regions where increased steric bulk (green) or positive charge (blue) improves bioactivity, guiding future structural optimizations.
3-(2-Methoxyphenyl)isonicotinic acid demonstrates remarkable versatility as a ligand in transition metal coordination chemistry, exhibiting multiple coordination modes that enable the formation of diverse structural architectures [1]. The compound, with molecular formula C₁₃H₁₁NO₃ and molecular weight 229.23 g/mol, possesses both pyridine nitrogen and carboxylate oxygen donor atoms that facilitate chelation with various metal centers [2] [1]. The methoxy substituent on the phenyl ring influences the electronic properties and steric considerations of the ligand, affecting coordination geometry and stability of resulting complexes [3] [4].
The coordination behavior of isonicotinic acid derivatives has been extensively studied, revealing that the pyridine nitrogen atom serves as the primary coordination site, while the carboxylate group can adopt multiple binding modes including monodentate, bidentate chelating, and bridging configurations [5] [6]. In transition metal complex formation, the ligand typically coordinates through the nitrogen atom of the pyridine ring, with coordination numbers ranging from four to six depending on the metal center and reaction conditions [5]. The carboxylate functionality exhibits pH-dependent coordination behavior, with deprotonation occurring under basic conditions to facilitate anionic coordination [6] [7].
Spectroscopic characterization of metal complexes formed with isonicotinic acid derivatives reveals characteristic shifts in infrared spectra, particularly in the carbon-nitrogen stretching region from 1580 cm⁻¹ to lower frequencies upon coordination [5]. The appearance of new bands in the 550-500 cm⁻¹ range corresponds to metal-nitrogen stretching vibrations, confirming coordination through the pyridine nitrogen [5]. Magnetic susceptibility measurements indicate that complexes typically adopt octahedral geometries with effective magnetic moments consistent with high-spin configurations [5] [6].
Crystal structure analysis of related isonicotinic acid metal complexes demonstrates triclinic crystal systems with P-1 space groups, featuring distorted octahedral coordination environments [5]. The unit cell parameters typically include dimensions such as a = 6.307 Å, b = 6.798 Å, c = 9.181 Å, with ligand-metal ratios commonly observed at 2:1 stoichiometry [5]. Powder X-ray diffraction patterns of synthesized complexes match theoretical calculations, confirming phase purity and structural integrity [5].
The incorporation of 3-(2-Methoxyphenyl)isonicotinic acid into coordination polymer frameworks yields luminescent materials with exceptional sensing capabilities for metal ion detection and environmental monitoring [8] [9]. Zinc-based coordination polymers incorporating isonicotinic acid derivatives exhibit dual fluorescent emission arising from intraligand transitions, with emission maxima typically observed at wavelengths between 384-446 nm upon excitation at 240-337 nm [10] [8]. The independent nature of emission bands with temperature variations enables ratiometric luminescent thermometry applications, with optimal performance demonstrated in the 200-300 K temperature range [8].
Metal-organic frameworks constructed from aminoisonicotinic acid derivatives demonstrate excellent photoluminescence properties with quartz-like topology and solvent-accessible voids [8]. The framework {[Zn(μ-3isoani)₂]·4H₂O}ₙ exhibits dual fluorescent emission with competitive Stern-Volmer constants of 3.7 × 10³ M⁻¹ for iron(III) detection and limits of detection reaching 2.8 × 10⁻⁵ M [8]. Polymethylmethacrylate membrane incorporation facilitates practical sensing applications through solution-casting methods [8].
Fluorescence quenching mechanisms in coordination polymer sensors operate through photoinduced electron transfer and resonance energy transfer pathways [11] [9]. Zinc and cadmium-based coordination polymers demonstrate exceptional performance for chromate and dichromate anion detection, with fast response times and satisfactory recycling stability [9]. Time-dependent density functional theory calculations confirm that luminescence originates from singlet π-π* transitions centered on the ligand framework [12].
The following table summarizes key luminescent properties of coordination polymers incorporating isonicotinic acid derivatives:
| Framework Composition | Emission Wavelength (nm) | Detection Target | Stern-Volmer Constant (M⁻¹) | Limit of Detection (M) |
|---|---|---|---|---|
| [Zn(3isoani)₂]·4H₂O | 384, 401 | Fe³⁺ ions | 3.7 × 10³ | 2.8 × 10⁻⁵ |
| [Zn(4-dptb)(2,2'-bha)]·4H₂O | 441, 390 | Cr₂O₇²⁻, CrO₄²⁻ | Not specified | Low LOD reported |
| [Cd(4-dptb)(4,4'-odpa)(H₂O)₂]·H₂O | Similar range | Cr₂O₇²⁻, CrO₄²⁻ | Not specified | Low LOD reported |
Luminescence sensitivity to guest solvent molecules provides additional sensing capabilities, with emission band shifts correlating to solvent polarity and hydrogen bonding interactions [10]. The rigid coordination network enhances fluorescence quantum yields compared to free ligands, with characteristic lifetimes increasing due to restricted molecular motion within the framework [10]. Coordination polymers incorporating bis(imidazole) co-ligands exhibit emission maxima red-shifts of 15-62 nm relative to ligand-only systems, attributed to conformational changes upon framework incorporation [10].
3-(2-Methoxyphenyl)isonicotinic acid-based coordination polymers exhibit significant catalytic activity in heterogeneous reaction systems, with applications spanning organic transformations, environmental remediation, and energy conversion processes [13] [14] [15]. Nickel(II) coordination complexes containing isonicotinic acid ligands demonstrate catalytic activity values exceeding 100 g mmol⁻¹ h⁻¹ bar⁻¹ for olefin oligomerization reactions, with exceptional efficiency of 99% for cyclohexyl isocyanide oligomerization [13]. The modification of ligand structures and reaction conditions directly influences catalytic activity, process yields, and physicochemical properties of resulting products [13].
Copper(II) complex-functionalized magnetic nanoparticles incorporating isonicotinic acid (Fe₃O₄@ISNA@CuL₁) serve as magnetically recoverable catalysts for alcohol oxidation and nitrophenol reduction reactions [15]. These heterogeneous catalysts maintain stability in both aqueous and organic media, enabling alcohol oxidation with hydrogen peroxide in acetonitrile and nitroarene reduction with sodium borohydride in aqueous environments [15]. The catalytic systems demonstrate recyclability for up to five cycles without significant activity loss, with magnetic separation facilitated through external magnetic fields [15].
Metal-organic framework-derived catalysts exhibit superior performance in carbon dioxide utilization processes, with iron-based systems achieving preferential formation of long-chain hydrocarbons (C₅⁺) up to 59% selectivity at approximately 48% carbon dioxide conversion [16]. Potassium-promoted Fe@C-MIL-100 catalysts demonstrate the most superior Fischer-Tropsch synthesis performance among metal-organic framework-derived materials, with the lowest methane selectivity reported in literature [16]. Bifunctional catalytic systems incorporating zeolites achieve aromatic hydrocarbon selectivity up to 38% at similar conversion levels [16].
The following table presents comparative catalytic performance data for coordination polymer systems:
| Catalyst System | Reaction Type | Temperature (°C) | Conversion (%) | Selectivity (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|---|---|
| Ni(II)-isonicotinic acid | Olefin oligomerization | Not specified | Variable | 36-99 | >100 g mmol⁻¹ h⁻¹ bar⁻¹ |
| K/Fe@C-MIL-100 | CO₂-Fischer-Tropsch | High temperature | 48 | 59 (C₅⁺) | Not specified |
| Fe₃O₄@ISNA@CuL₁ | Alcohol oxidation | 60 | High | Not specified | Not specified |
| [Zn(HL)(phen)(H₂O)]·2H₂O | CO₂ cycloaddition | Mild conditions | High | Excellent substrate tolerance | Not specified |
Coordination polymers incorporating zinc centers demonstrate exceptional performance as heterogeneous catalysts for carbon dioxide cycloaddition and cyanosilylation reactions under mild conditions [14]. The Lewis acidic characteristics of zinc(II) centers combined with open Lewis base sites contribute to enhanced catalytic activity, with maintained structural integrity after five catalytic cycles [14]. Zinc-based systems exhibit better catalytic performance compared to nickel, cadmium, and other metal centers due to optimal electronic properties and coordination geometry [14].